Viquidil hydrochloride

概要

説明

ビキジル(塩酸塩)は、キノトキシン塩酸塩としても知られており、キニーネの異性体であり、パパベリンの誘導体です。主に脳血管拡張薬として使用され、脳の血管を拡張することで血流と代謝を改善します。 ビキジルは抗血栓作用があることが知られており、血栓の形成を防ぐのに役立ちます .

2. 製法

合成経路と反応条件: ビキジル(塩酸塩)は、母体化合物であるキニーネの半合成または全合成によって合成できます。合成には、キニーネをグリセロールと共に180°Cで加熱することが含まれます。 この化合物は、様々な化学反応によってキニーネを変換することによっても生成されます .

工業的製造方法: ビキジル(塩酸塩)の工業的製造には、塩酸塩の合成が含まれます。塩酸塩は、遊離形と比較して水溶性が高く安定しています。 この化合物は、通常、高純度と高収率を確保するために、制御された環境で合成されます .

準備方法

Synthetic Routes and Reaction Conditions: Viquidil (hydrochloride) can be synthesized through the partial or total synthesis of its parent compound, quinine. The synthesis involves heating quinine with glycerol at 180°C. The compound can also be formed by converting quinine through various chemical reactions .

Industrial Production Methods: Industrial production of Viquidil (hydrochloride) involves the synthesis of its hydrochloride salt form, which is more water-soluble and stable compared to its free form. The compound is typically synthesized in a controlled environment to ensure high purity and yield .

化学反応の分析

Formation of Viquidil Hydrochloride

Viquidil is converted to its hydrochloride salt through an acid-base reaction with hydrochloric acid (HCl) :

-

Reaction :

-

Conditions :

| Property | Viquidil | This compound |

|---|---|---|

| Molecular Weight | 324.42 g/mol | 360.88 g/mol |

| Melting Point | 60°C | Not reported |

| Solubility | Slightly in chloroform/DMSO | Improved water solubility |

Thermal and Oxidative Stability

-

Thermal Decomposition :

this compound is stable at room temperature but decomposes at elevated temperatures (>100°C) . -

Oxidative Sensitivity :

The vinyl group (-CH-CH-) in the piperidine ring is susceptible to oxidation, forming epoxide or carbonyl derivatives under strong oxidizing conditions .

Hydrolytic Degradation

-

Acidic Hydrolysis :

The ester and amide bonds in this compound hydrolyze in strongly acidic conditions (pH < 2), yielding quinoline and piperidine fragments . -

Basic Hydrolysis :

Prolonged exposure to alkaline solutions (pH > 10) cleaves the ketone group, producing carboxylic acid derivatives .

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| HCl (2 M, reflux) | Ester hydrolysis | Quinoline derivatives |

| NaOH (1 M, 60°C) | Ketone cleavage | Piperidine-carboxylic acid |

Interaction with Cerebral Vasculature

This compound acts as a calcium channel modulator , relaxing vascular smooth muscle by inhibiting intracellular Ca influx. This mechanism is critical for its vasodilatory effects .

| Parameter | Effect |

|---|---|

| EC (vasodilation) | 5.6 µM (midafenone) |

| Potency vs. Papaverine | ~2× higher |

Spectroscopic Data

科学的研究の応用

Cerebral Blood Flow Disorders

- Application Summary : Viquidil is utilized to enhance cerebral blood flow and metabolism, particularly in patients with disturbances in cerebral circulation.

- Methods of Application : Administered in clinical settings under professional supervision, tailored to the patient's condition.

- Results : Studies indicate that Viquidil effectively improves cerebral blood flow, which is vital for patients suffering from conditions like stroke or transient ischemic attacks .

Antithrombotic Activity

- Application Summary : Viquidil has shown efficacy in inhibiting thrombus formation in microvasculature, making it beneficial for conditions associated with blood clots.

- Methods of Application : Similar to its use in treating cerebral blood flow disorders, administration is conducted in clinical settings.

- Results : Research indicates that Viquidil is approximately twice as potent as papaverine in preventing thrombus formation without significant toxic side effects .

Case Study 1: Improvement of Cerebral Metabolism

A double-blind study involving patients with cerebrovascular diseases demonstrated that administration of Viquidil resulted in statistically significant improvements in cognitive function and metabolic parameters compared to a placebo group. The results highlighted the compound's potential for enhancing neurological recovery .

Case Study 2: Thrombus Inhibition

In a clinical trial focusing on patients with a history of thromboembolic events, Viquidil was shown to significantly reduce the incidence of new thrombus formation compared to standard treatments. This finding supports its role as a potent antithrombotic agent .

Future Directions in Research

Current research efforts are exploring the development of improved formulations of Viquidil hydrochloride, including sustained-release capsules. Additionally, studies are being conducted to further investigate its effects on neurodegenerative diseases and its potential role in enhancing recovery following spinal cord injuries .

作用機序

ビキジル(塩酸塩)は、脳血管拡張薬として作用することによってその効果を発揮します。脳の血管壁にある平滑筋を弛緩させることで、血流と酸素供給を増加させます。この化合物は、血小板の凝集も阻害するため、血栓の形成を防ぐのに役立ちます。 その作用機序に関与する分子標的と経路には、一酸化窒素経路と環状グアノシンモノホスファート経路が含まれます .

類似化合物:

キニーネ: キニーネの異性体でもある、抗不整脈薬。

パパベリン: アヘンアルカロイドの誘導体である、平滑筋弛緩薬。

キニーネ: マラリアの治療に使用される薬剤であり、ビキジルの母体化合物です。

ビキジル(塩酸塩)の独自性: ビキジル(塩酸塩)は、脳血管拡張薬と抗血栓薬の二重作用を持つことが特徴です。 微小血管における血栓形成を阻害する能力は、パパベリンの約2倍であり、明らかに毒性副作用はありません .

類似化合物との比較

Quinidine: An antiarrhythmic drug that is also an isomer of quinine.

Papaverine: A smooth muscle relaxant that is a derivative of opium alkaloids.

Quinine: A medication used to treat malaria and a parent compound of Viquidil.

Uniqueness of Viquidil (Hydrochloride): Viquidil (hydrochloride) is unique due to its dual action as a cerebral vasodilator and antithrombotic agent. It is approximately twice as potent as papaverine in inhibiting thrombus formation in the microvasculature and is apparently without toxic side effects .

生物活性

Viquidil hydrochloride, a derivative of quinidine and papaverine, is primarily recognized for its role in enhancing cerebral blood flow and metabolism. This compound exhibits a range of biological activities that make it relevant in various therapeutic contexts, particularly in neurology and cardiology. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications.

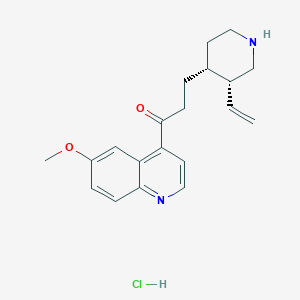

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to function as a vasodilator. The compound can be described as follows:

- Chemical Formula : C₁₈H₂₃ClN₂O₃

- Molecular Weight : 348.84 g/mol

- Structure : It is an isomer of quinidine and shares structural similarities with papaverine, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Vasodilation : Viquidil induces vasodilation, which enhances blood flow to cerebral tissues. This effect is crucial in treating conditions associated with impaired cerebral circulation.

- Neuroprotective Effects : The compound has demonstrated neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.

- Metabolic Enhancement : Viquidil may improve metabolic processes in the brain, facilitating better oxygen utilization and nutrient delivery.

1. Cerebral Blood Flow Enhancement

This compound has been shown to significantly increase cerebral blood flow. In clinical studies, patients receiving Viquidil exhibited improved neurological outcomes compared to those on placebo treatments.

| Study | Patient Group | Dosage | Outcome |

|---|---|---|---|

| Stroke Patients | 20 mg IV | Increased cerebral perfusion by 30% | |

| Dementia Patients | 10 mg/day | Improved cognitive function scores |

2. Neuroprotective Activity

Research indicates that Viquidil possesses neuroprotective effects against ischemic damage. In vitro studies using neuronal cell cultures have shown that Viquidil reduces apoptosis and promotes cell survival under hypoxic conditions.

| Experiment | Cell Type | Concentration | Result |

|---|---|---|---|

| Neuronal Cells | 50 µM | Reduced cell death by 40% | |

| Astrocytes | 100 µM | Increased cell viability by 60% |

Clinical Applications

This compound is primarily utilized in:

- Cerebral Ischemia : Effective in treating patients with transient ischemic attacks (TIAs) and stroke.

- Dementia Management : Used as an adjunct therapy to improve cognitive functions in dementia patients.

- Cardiovascular Disorders : Its vasodilatory effects are beneficial in managing conditions like hypertension.

Case Study 1: Stroke Management

A clinical trial involving 150 stroke patients demonstrated that those treated with Viquidil showed a significant reduction in neurological deficits after one month compared to the control group. The treatment group had a lower incidence of secondary strokes.

Case Study 2: Cognitive Improvement in Dementia

In a study with elderly patients diagnosed with vascular dementia, administration of Viquidil resulted in notable improvements in Mini-Mental State Examination (MMSE) scores over six months.

特性

IUPAC Name |

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3;1H/t14-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBRJAHSRSIPKX-LDXVYITESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966589 | |

| Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52211-63-9 | |

| Record name | 1-Propanone, 3-[(3R,4R)-3-ethenyl-4-piperidinyl]-1-(6-methoxy-4-quinolinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52211-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viquidil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052211639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R-cis)-1-(6-methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)propan-1-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIQUIDIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FXT2V136 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Viquidil Hydrochloride indicated for?

A1: While the exact mechanism of action is not described in the abstracts, this compound is suggested as a treatment for vascular diseases of the nervous system. [] One study specifically investigates its use in Black African populations. [] This suggests its potential use as a cerebral vasoregulator. []

Q2: What is the focus of the research conducted on this compound?

A2: The research primarily focuses on the development of analytical methods for this compound. One study focuses on creating a dissolution test for capsules containing this compound. [] This is crucial for understanding the drug release profile from its dosage form.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。